molecular formula C7H4FNS2 B169122 4-Fluorobenzo[d]thiazole-2(3H)-thione CAS No. 154327-24-9

4-Fluorobenzo[d]thiazole-2(3H)-thione

Cat. No.: B169122
CAS No.: 154327-24-9
M. Wt: 185.2 g/mol
InChI Key: RCIYHBWAAXQWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo[d]thiazole-2(3H)-thione (CAS 154327-24-9) is a fluorinated benzothiazole derivative of significant interest in modern medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmacology, strategically substituted with a fluorine atom at the 4-position and a thione group at the 2-position . The incorporation of fluorine enhances the molecule's physicochemical properties, including improved metabolic stability and membrane permeability, which are critical for developing effective therapeutic agents . The thione functional group provides a versatile handle for further synthetic modification and is known to participate in key biological interactions, such as metal chelation . This compound serves as a critical precursor in cutting-edge antiviral research. Recent studies have highlighted its use in the synthesis of potent inhibitors targeting the main protease (M pro ) of SARS-CoV-2 . The 4-fluorobenzothiazole moiety, derived from this thione, has been incorporated into novel protease inhibitors that demonstrate high efficacy in blocking viral replication in cellular assays, marking it as a valuable lead compound for the development of new antiviral therapeutics . Furthermore, the structural features of this compound align with research on fluorinated antibacterial agents. Studies on related compounds have shown that the strategic placement of fluorine and electron-withdrawing groups on an aromatic system can significantly enhance antibacterial potency, particularly against Gram-positive bacteria like Staphylococcus aureus . The reactivity of the thione group allows for the synthesis of diverse heterocyclic systems, including 1,2,4-triazole and 4-thiazolidinone derivatives, which are well-known for their broad antimicrobial activities . Researchers value this compound for its dual utility as a building block in diversity-oriented synthesis and its direct relevance in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIYHBWAAXQWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598640
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-24-9
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of 4 Fluorobenzo D Thiazole 2 3h Thione

Established Synthetic Pathways for Benzothiazole-2(3H)-thiones

The synthesis of the benzothiazole-2(3H)-thione core structure can be achieved through several established methods. These pathways often serve as the foundational steps before the introduction of specific functionalities like the 4-fluoro group.

Cyclization Reactions Involving 2-Aminothiophenol (B119425) Derivatives

A primary and widely utilized method for constructing the benzothiazole (B30560) ring system is the cyclization of 2-aminothiophenol with various reagents. mdpi.com This approach is valued for its directness in forming the core bicyclic structure. The reaction typically involves the condensation of the amino and thiol groups of 2-aminothiophenol with a carbon source that will form the C2-position of the benzothiazole ring.

One common carbon source is carbon disulfide (CS₂). The reaction of 2-aminothiophenol with CS₂ leads to the formation of the benzothiazole-2(3H)-thione structure. This reaction can be facilitated by a base and is a cornerstone in the synthesis of this class of compounds.

Xanthate and Aminothiophenol Reactions

An alternative strategy involves the reaction of aminothiophenol derivatives with xanthates. For instance, the reaction of an appropriate aromatic amine with potassium isopropyl xanthate, catalyzed by copper sulfate, provides a pathway to benzothiazole-2-thiol derivatives. orgchemres.org This method offers a different set of reaction conditions and starting materials to achieve the desired heterocyclic core.

Green Chemistry Approaches in Thione Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For the synthesis of benzothiazole-2(3H)-thiones, several green chemistry approaches have been developed to minimize the use of hazardous reagents and solvents. mdpi.com

One such approach involves the one-step synthesis of benzothiazole-2-thiols by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org This method is notable for being metal- and ligand-free, offering excellent yields, short reaction times, and a broad substrate scope. rsc.org Another green method reports the reaction of o-iodoaniline derivatives with carbon disulfide in the presence of cesium carbonate (Cs₂CO₃) and tetramethylammonium (B1211777) bromide (TMAB) to produce 3H-benzothiazole-2-thione and its derivatives in high yields. researchgate.net

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. scielo.br This technology has been successfully applied to the synthesis of benzothiazole-2(3H)-thiones. An improved method utilizes microwave-assisted cyclization of ortho-haloanilines with potassium O-ethyl dithiocarbonate. tandfonline.com This technique significantly enhances the reactivity of less reactive starting materials like 2-chloroanilines. tandfonline.com Microwave irradiation has also been employed in the synthesis of various benzothiazole derivatives, often leading to shorter reaction times compared to conventional heating methods. scielo.brnih.govmdpi.com

Regioselective Fluorination Techniques for Benzothiazole Scaffolds Relevant to the 4-Position

Introducing a fluorine atom at a specific position, such as the 4-position of the benzothiazole ring, requires precise control over the reaction's regioselectivity. The direct fluorination of a pre-formed benzothiazole-2(3H)-thione can be challenging due to the multiple reactive sites on the molecule.

A common strategy for achieving regioselective fluorination is to start with a precursor that already contains the fluorine atom in the desired position. In the case of 4-Fluorobenzo[d]thiazole-2(3H)-thione, a logical synthetic precursor would be 3-fluoro-2-aminothiophenol. The cyclization of this fluorinated aminothiophenol with a suitable carbon source, such as carbon disulfide, would directly yield the target compound.

Alternatively, electrophilic fluorinating agents can be used. Reagents like Selectfluor® are known to regioselectively fluorinate activated aromatic rings. nih.govnih.govfao.org The success of such a reaction on a benzothiazole scaffold would depend on the directing effects of the existing substituents. For instance, the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor occurs regioselectively at the enamine-activated position. nih.govnih.govfao.org While this is a different heterocyclic system, it demonstrates the principle of using activating groups to direct fluorination. The synthesis of fluorinated hydrazinylthiazole derivatives has also been reported, showcasing the generation of fluorophenyl-based thiazoles. nih.gov

Post-Synthetic Derivatization and Functionalization of this compound

Once this compound is synthesized, its thione group offers a versatile handle for further chemical modifications. The tautomeric nature of the 2-thione group (existing in equilibrium with the 2-thiol form) allows for reactions at both the sulfur and nitrogen atoms.

S-Alkylation and S-Acylation: The thiol tautomer can be readily alkylated or acylated at the sulfur atom. For example, reaction with alkyl halides in the presence of a base would lead to the formation of 2-(alkylthio)benzothiazole derivatives. Similarly, acylation with acyl chlorides or anhydrides would yield 2-(acylthio)benzothiazoles. This has been demonstrated in the functionalization of related benzothiazole-2-thiol derivatives. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom of the thiazole (B1198619) ring can also be a site for functionalization. Reaction with electrophiles under appropriate conditions can lead to N-substituted derivatives. For instance, the synthesis of various N-substituted 2-(thio)ureabenzothiazoles has been reported, highlighting the reactivity of the ring nitrogen. nih.gov

Reactions at the Benzene (B151609) Ring: The fluorine atom on the benzene ring can also influence its reactivity. While fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) reactions are also a possibility, particularly if the ring is further activated by other electron-withdrawing groups.

The chemical reactivity of the thione group is a key feature for creating a diverse library of compounds. For example, the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines leads to the synthesis of new tricyclic naphtho[2,3-d]thiazole–4,9–dione compounds. mdpi.com This highlights the potential for nucleophilic substitution at the C2 position, which could be a viable pathway for functionalizing this compound after conversion of the thione to a suitable leaving group.

Below is a table summarizing various synthetic approaches for benzothiazole-2(3H)-thiones.

Synthetic ApproachKey ReagentsConditionsAdvantages
Cyclization 2-Aminothiophenol, Carbon DisulfideBase-catalyzedDirect formation of the core structure
Xanthate Reaction Aromatic Amine, Potassium Isopropyl XanthateCopper Sulfate CatalystAlternative starting materials
Green Synthesis 2-Aminothiophenol, TMTDWaterEnvironmentally benign, high yield rsc.org
Green Synthesis o-Iodoaniline, Carbon DisulfideCs₂CO₃, TMABHigh yield researchgate.net
Microwave-Assisted o-Haloaniline, Potassium O-ethyl dithiocarbonateMicrowave irradiationIncreased reaction rate, improved reactivity tandfonline.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzene and Thiazole Rings

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings and the fluorine substituent. The fused thiazole ring acts as an electron-withdrawing group, which, combined with the electronegative fluorine atom at the 4-position, significantly influences the sites of substitution.

Nucleophilic Aromatic Substitution (SNAr):

The benzene portion of the molecule is activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of both the fluorine atom and the fused heterocyclic system deactivates the ring for electrophilic attack but makes it susceptible to attack by nucleophiles. The fluorine atom at C4 is a potential site for displacement by strong nucleophiles under suitable conditions. This reactivity is analogous to that observed in other polyfluorinated aromatic and heteroaromatic systems where a halogen atom is displaced by nucleophiles like amines, alkoxides, or thiolates. researchgate.net

Substitution on the Thiazole Ring:

Direct substitution on the thiazole ring is less common. However, the C2 position is highly activated and can participate in nucleophilic substitution reactions after modification of the exocyclic thione group. For instance, conversion of the thione to a 2-(methylthio) or, even better, a 2-(methylsulfinyl) or 2-(methylsulfonyl) group transforms the sulfur-containing moiety into an excellent leaving group. nih.gov This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C2 position, a critical step in the synthesis of diverse derivatives. nih.gov

Electrophilic Aromatic Substitution:

Electrophilic substitution on the benzene ring of this compound is generally unfavorable. The combined deactivating effects of the fluorine atom and the electron-deficient thiazole ring make reactions such as nitration, halogenation, or Friedel-Crafts acylation difficult. These reactions would require harsh conditions and would likely result in low yields and poor regioselectivity.

Modifications and Reactions at the Thione Moiety

The this compound molecule exists in a tautomeric equilibrium with its thiol form, 4-Fluorobenzo[d]thiazole-2-thiol. sigmaaldrich.com This duality governs the reactivity of the exocyclic sulfur group, which is the primary site for synthetic modifications.

S-Alkylation and S-Acylation:

The sulfur atom of the thiol tautomer is highly nucleophilic and readily undergoes reaction with a variety of electrophiles. The most common modification is S-alkylation, typically achieved by treating the compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to yield 2-(alkylthio) derivatives. nih.gov These thioether products are stable and serve as crucial intermediates for further functionalization.

ElectrophileReagent ExampleProduct
Alkyl HalideMethyl Iodide (CH₃I)2-(Methylthio)-4-fluorobenzo[d]thiazole
Acyl HalideAcetyl Chloride (CH₃COCl)S-(4-Fluorobenzo[d]thiazol-2-yl) ethanethioate
α-Halo Ketone2-Bromoacetophenone2-((4-Fluorobenzo[d]thiazol-2-yl)thio)-1-phenylethan-1-one

Oxidation Reactions:

The thione/thiol group can be oxidized under various conditions. Mild oxidation, for instance with iodine or exposure to air in a basic medium, can lead to the formation of the corresponding disulfide, bis(4-fluorobenzo[d]thiazol-2-yl) disulfide. Stronger oxidizing agents can convert the sulfur atom to higher oxidation states, such as a sulfonic acid, or can be used to convert the 2-(alkylthio) derivatives into the corresponding sulfoxides and sulfones, which are important for subsequent nucleophilic substitution reactions at the C2 position. nih.govnih.gov

Conversion to 2-Halo and 2-Amino Derivatives:

The thione functionality is a versatile handle for introducing other key functional groups. Reaction with reagents like phosphorus pentachloride or oxalyl chloride can convert the thione into 2-chloro-4-fluorobenzothiazole. acs.org This halogenated intermediate is highly reactive and can be readily displaced by nucleophiles to generate a wide array of 2-substituted derivatives. Furthermore, S-alkylated intermediates can react with amines or hydrazines to produce 2-amino-4-fluorobenzothiazoles or 2-hydrazinyl-4-fluorobenzothiazoles, which are pivotal precursors for annulation reactions.

Annulation and Ring Expansion Reactions for Fused Heterocyclic Systems Derived from this compound Precursors

The this compound scaffold is an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. These reactions typically involve the initial conversion of the thione into a reactive intermediate, such as a 2-amino, 2-hydrazinyl, or 2-(cyanomethylthio) derivative, which possesses the necessary functionality to undergo cyclocondensation.

Formation of Fused Pyrimidines:

One of the most established routes to fused systems is the construction of a pyrimidine (B1678525) ring onto the benzothiazole core, forming pyrimido[2,1-b]benzothiazoles. jocpr.comjocpr.com This is typically achieved by reacting a 2-amino-4-fluorobenzothiazole intermediate with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) or with alkynoic acids under acidic or thermal conditions. jocpr.com The reaction proceeds via an initial condensation followed by an intramolecular cyclization to yield the tricyclic product.

Formation of Fused Triazoles:

Similarly, a fused triazole ring can be constructed to yield benzo jocpr.commdpi.comthiazolo[2,3-c] sigmaaldrich.comjocpr.comjocpr.comtriazoles. nih.gov A common strategy involves the reaction of a 2-hydrazinyl-4-fluorobenzothiazole intermediate with a one-carbon source, such as formic acid or an orthoester. Alternatively, reaction of a 2-(alkylthio)benzothiazole with a hydrazine (B178648) can lead to a 2-hydrazinyl intermediate that cyclizes upon treatment with various reagents, providing access to a diverse range of substituted fused triazoles.

The table below summarizes representative annulation strategies starting from derivatives of this compound.

PrecursorReagent(s)Resulting Fused System
2-Amino-4-fluorobenzothiazoleEthyl Acetoacetate, Polyphosphoric AcidPyrimido[2,1-b]benzothiazole
2-Amino-4-fluorobenzothiazoleAlkynoic Acid (e.g., propiolic acid)Pyrimido[2,1-b]benzothiazole
2-Hydrazinyl-4-fluorobenzothiazoleFormic Acid or Triethyl OrthoformateBenzo jocpr.commdpi.comthiazolo[2,3-c] sigmaaldrich.comjocpr.comjocpr.comtriazole
2-(Alkylthio)-4-fluorobenzothiazoleHydrazine Hydrate, then CS₂/KOHThiadiazolo[2,3-b]benzothiazole

These synthetic methodologies highlight the role of this compound as a foundational building block, enabling access to a wide variety of fused heterocyclic compounds with potential applications in materials science and medicinal chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Fluorobenzo D Thiazole 2 3h Thione

Vibrational Spectroscopy (FT-IR, FT-Raman) in Tautomeric Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the investigation of tautomeric equilibria in heterocyclic systems. 4-Fluorobenzo[d]thiazole-2(3H)-thione can theoretically exist in two tautomeric forms: the thione form and the thiol form (4-fluoro-1,3-benzothiazole-2-thiol). The prevalence of either tautomer can be discerned by characteristic vibrational bands.

In the solid state and in solution, benzothiazole-2-thione derivatives predominantly exist in the thione form, a fact that can be confirmed by the presence of a strong C=S stretching vibration and the absence of an S-H stretching band. The N-H stretching vibration of the thione tautomer is also a key indicator.

Key Vibrational Bands for Tautomeric Analysis:

Thione Form:

ν(N-H) stretch: Typically observed in the range of 3100-3000 cm⁻¹. The presence of this band is a strong indicator of the thione tautomer.

ν(C=S) stretch (Thioamide I band): This vibration is expected in the 1250-1020 cm⁻¹ region. Its identification can sometimes be complex due to coupling with other vibrations.

ν(C-F) stretch: A strong band anticipated in the 1250-1000 cm⁻¹ region, characteristic of the fluorine substituent on the benzene (B151609) ring.

Thiol Form:

ν(S-H) stretch: A weak band expected around 2600-2550 cm⁻¹, which would be a definitive marker for the thiol tautomer if present.

ν(C=N) stretch: Expected in the 1620-1580 cm⁻¹ region, corresponding to the imine functionality in the thiazole (B1198619) ring of the thiol form.

Experimental FT-IR and FT-Raman spectra of related benzothiazole-2-thione compounds confirm the dominance of the thione tautomer. For this compound, the FT-IR spectrum is expected to show characteristic absorptions for the N-H group, the aromatic C-H stretching, C=C aromatic ring vibrations, and the prominent C=S and C-F stretching vibrations.

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound (Thione Form)

Wavenumber (cm⁻¹)AssignmentExpected Intensity (IR)Expected Intensity (Raman)
~3050ν(N-H) stretchMediumWeak
~3100-3000ν(C-H) aromatic stretchMedium to WeakStrong
~1600, 1480, 1450ν(C=C) aromatic ring skeletal vibrationsMedium to StrongMedium to Strong
~1280ν(C=S) thioamide I bandStrongMedium
~1240ν(C-F) stretchStrongWeak
~1100β(C-H) in-plane aromatic bendMediumMedium
~850-750γ(C-H) out-of-plane aromatic bendStrongWeak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring system. The aromatic region will show a complex multiplet pattern due to the three adjacent protons on the fluorinated benzene ring. The presence of the fluorine atom will introduce additional splitting (H-F coupling). The N-H proton of the thione tautomer is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by the solvent and concentration. The absence of a signal for an S-H proton further supports the predominance of the thione form. banglajol.info

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~7.1-7.3dddJH5-H6, JH5-H7, JH5-F4
H-6~7.0-7.2dddJH6-H5, JH6-H7, JH6-F4
H-7~7.3-7.5ddJH7-H6, JH7-F4
N-H~13.0-14.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The most downfield signal will correspond to the thiocarbonyl carbon (C=S). The carbon atom attached to the fluorine (C-4) will appear as a doublet due to C-F coupling, which is a characteristic feature. The other aromatic carbons will also show splitting, albeit smaller, due to two- and three-bond couplings with the fluorine atom. For comparison, in 4,6-difluoro-1,3-benzothiazole-2-(3H)-thione, the C=S carbon appears at approximately 188 ppm in DMSO-d6. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=S)~185-190
C-4 (C-F)~150-160 (d, ¹JC-F)
C-5~115-125
C-6~120-130
C-7~110-120
C-7a~130-140
C-3a~125-135

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-7). This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated aromatic carbons (C-5, C-6, and C-7) by correlating their signals to the corresponding proton signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₇H₄FNS₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which is 184.9769 g/mol . nist.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide valuable structural information. The fragmentation of benzothiazole derivatives often involves the cleavage of the thiazole ring. For this compound, characteristic fragmentation pathways could include the loss of the sulfur atom from the thiocarbonyl group, or cleavage leading to the formation of a fluorinated benzyne (B1209423) or thiophenolate radical cation. The presence of the fluorine atom would be evident in the mass-to-charge ratio of the fragments containing it.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment Ion
185[M]⁺ (Molecular Ion)
152[M - SH]⁺
140[M - CS]⁺
108[C₆H₃F]⁺ (Fluorobenzyne)
95[C₅H₂F]⁺

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzo D Thiazole 2 3h Thione

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for understanding a molecule's reactivity and electronic properties. youtube.comresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and thus more reactive. For thiazole-based hydrazones, a related class of compounds, DFT calculations have shown that substituting with strong electron-withdrawing groups can significantly reduce the HOMO-LUMO gap, thereby enhancing charge transfer within the molecule. researchgate.net For instance, the introduction of a nitrobenzene (B124822) group to a thiazole (B1198619) hydrazone reduced the band gap to 3.595 eV. researchgate.net

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DFT studies on various thiazole and benzothiazole (B30560) derivatives have been performed to calculate these parameters, providing insights into their stability and reactivity. researchgate.net For 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, DFT calculations using the M06-2x method revealed how different substituents and solvents affect the HOMO-LUMO gap and, consequently, the charge-transfer possibilities within the molecules. researchgate.net

Table 1: Examples of Calculated Reactivity Descriptors for Thiazole Derivatives from Literature

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)Electrophilicity (ω)Source
Thiazole-Based Hydrazone (TCAH1)-6.011-1.8884.1232.0620.2433.821 researchgate.net
Thiazole-Based Hydrazone (TCAH8)-6.234-2.6393.5951.7980.2785.432 researchgate.netresearchgate.net
3-phenylamino-4-phenyl-1,2,4-triazole-5-thione--3.1--- nih.gov

This table is illustrative and shows data for related thiazole compounds, not 4-Fluorobenzo[d]thiazole-2(3H)-thione itself.

Molecular Docking Simulations for Predicting Ligand-Protein Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. nih.gov The simulation calculates a binding score or affinity, which estimates the strength of the ligand-receptor interaction.

For compounds related to this compound, docking studies have been widely applied. For example, novel thiazole derivatives have been docked into the active site of tubulin, a protein involved in cell division, to evaluate their potential as anticancer agents. nih.gov These studies revealed that specific substitutions on the thiazole ring could lead to excellent binding modes, with some compounds showing better inhibitory activity than the reference drug, combretastatin (B1194345) A-4. nih.gov Similarly, other thiazole derivatives have been evaluated as potential inhibitors of EGFR TK, a target in cancer therapy, with docking studies helping to rationalize their observed cytotoxic activity. mdpi.com

The docking process involves preparing the 3D structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and various conformations are explored to find the one with the most favorable interactions, such as hydrogen bonds and hydrophobic interactions. For instance, docking of thiazole-based thiazolidinone derivatives against the protein target with PDB ID 1KZN suggested that methoxyphenyl and indole (B1671886) moieties enhanced binding affinity. impactfactor.org

Table 2: Examples of Molecular Docking Results for Thiazole Derivatives against Protein Targets

Compound ClassProtein TargetBinding Affinity (kcal/mol)Key Interactions NotedSource
Thiazolidin-4-one derivative (2j)1KZN-6.8Enhanced by methoxy-substituted phenyl ring impactfactor.org
Thiazolyl-thiazole derivative (14e)Hepatocellular Carcinoma TargetIC50 = 0.5 ± 0.02 µM (activity)- nih.gov
1,3,4-Thiadiazole derivative (4h)EGFR TKIC50 = 2.03 ± 0.72 µM (activity)- mdpi.com

This table presents data for related thiazole compounds to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability and Conformational Dynamics

An MD simulation typically begins with the best-docked pose from a molecular docking study. The complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions) and subjected to forces calculated by a force field. The simulation then calculates the trajectory of the atoms over a set period, often nanoseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. For novel thiazole-Schiff base derivatives, RMSD values between 0.5 Å and 2.5 Å indicated the stability of the ligands within the target complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values can highlight flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, which is crucial for binding stability.

MD simulations on thiazole-chalcone hybrids targeting the DNA gyrase B protein have confirmed the stable binding of lead compounds, supporting the docking results and suggesting their potential as inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Benzothiazole Thiones

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by developing a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to an observed activity or property.

For benzothiazole and related heterocyclic systems, QSAR studies have been successfully employed. In one study, a QSAR analysis was performed on benzothiazole derivatives to understand their affinity for the H3-receptor. nih.gov The model revealed that improving potency would require less bulky and less lipophilic structures that allow for better electronic interactions. nih.gov Another QSAR study on thiazole derivatives as PIN1 inhibitors used statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. researchgate.net The descriptors in the final MLR model included molar refractivity (MR), LogP, and LUMO energy, highlighting the importance of steric, hydrophobic, and electronic properties. researchgate.net

QSPR models are used to predict properties like solubility, boiling point, or pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov By establishing a reliable QSAR/QSPR model for a class of compounds like fluorinated benzothiazole thiones, the activity and properties of new, unsynthesized analogs can be predicted, saving significant time and resources in the drug discovery and materials science process.

Tautomeric Equilibrium and Relative Stability Calculations for this compound

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in at least two tautomeric forms: the thione form and the thiol form (4-fluorobenzo[d]thiazol-2-ylthiol). The thione form contains a C=S double bond and an N-H bond, while the thiol form contains a C-S-H single bond arrangement within an aromatic ring system.

The relative stability of these tautomers is critical as it can significantly influence the compound's chemical reactivity, biological activity, and spectroscopic properties. Computational chemistry, particularly DFT, is a powerful tool for calculating the energies of different tautomers and thus predicting their equilibrium distribution.

A theoretical study on the related compound 4-Phenyl-3H-1,3-thiazol-2-ol investigated the keto-enol tautomerism. nih.gov By calculating the ground-state energies of both forms, researchers can determine which tautomer is more stable. Similar calculations can be applied to this compound. The calculations would involve optimizing the geometry of both the thione and thiol tautomers and then computing their single-point energies using a high-level basis set. The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM), as the relative stability can change in different environments. researchgate.net The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form at equilibrium.

Reactivity and Selectivity Prediction through Computational Approaches

Predicting the reactivity and selectivity of a molecule is a key application of computational chemistry. This involves identifying which sites on the molecule are most likely to participate in a chemical reaction and what kind of reaction is favored. Several computational approaches contribute to this prediction for this compound.

Frontier Molecular Orbital (FMO) Analysis: As discussed in section 4.1, the HOMO and LUMO densities indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The distribution of these orbitals across the molecule highlights the reactive centers. For example, in many heterocyclic systems, the heteroatoms (N, S) and adjacent carbons are often key sites of reactivity, which would be visualized in the HOMO and LUMO plots. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. This provides a visual guide to the molecule's reactive sites.

Fukui Functions and Local Softness: These are reactivity descriptors derived from DFT that provide a more quantitative measure of the reactivity at a specific atomic site within a molecule. They can distinguish the susceptibility of each atom towards a nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of reactions.

QSAR/QSPR Models: As described in section 4.4, established models can predict the outcome of a reaction or a specific biological interaction based on the compound's calculated descriptors. researchgate.netnih.gov

By integrating the insights from FMO theory, MEP maps, and local reactivity descriptors, a comprehensive picture of the chemical behavior of this compound can be constructed, guiding its synthetic modification and application.

Medicinal Chemistry and Biological Activity of 4 Fluorobenzo D Thiazole 2 3h Thione and Its Derivatives

Anticancer Activity and Cytotoxic Effects

Derivatives of the benzothiazole (B30560) scaffold have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines.

In Vitro Antiproliferative Studies Against Diverse Human Cancer Cell Lines (e.g., MCF-7, A549, SKOV3, U937, THP-1, Colo205)

The antiproliferative potential of benzothiazole derivatives has been evaluated across a broad panel of human cancer cell lines. For instance, certain 2-substituted benzothiazole derivatives have shown notable activity. A thiourea-containing benzothiazole derivative demonstrated antiproliferative effects against the U-937 (human leukemia) and THP-1 (human leukemia) cell lines, although its activity was compared against the standard drug Etoposide. nih.gov Similarly, the anticancer potential of various thiazole (B1198619) and benzothiazole derivatives has been confirmed against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo-205) cell lines. researchgate.netdmed.org.ua

One study highlighted an indanone-based thiazolyl hydrazone derivative, ITH-6, which showed potent activity against colorectal cancer cell lines HT-29 and COLO 205, with IC50 values of 0.44 µM and 0.98 µM, respectively. nih.gov Another series of novel thiazole-naphthalene derivatives exhibited strong antiproliferative activity against MCF-7 and A549 cell lines, with one compound, 5b , being the most active, showing IC50 values of 0.48 µM (MCF-7) and 0.97 µM (A549). nih.gov

Furthermore, fluorination of the benzothiazole ring, a key feature of the parent compound, is often associated with enhanced cytotoxicity. A derivative, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610), has been reported to possess potent and selective anti-tumor properties, particularly against colon and breast cancer lines. frontiersin.orgresearchgate.net The strategic placement of fluorine is considered a critical factor for improving biological activity. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole and Thiazole Derivatives

Compound/Derivative ClassCell LineCancer TypeReported Activity (IC50)Source
Indanone-thiazolyl hydrazone (ITH-6)HT-29Colorectal Carcinoma0.44 µM nih.gov
Indanone-thiazolyl hydrazone (ITH-6)COLO 205Colorectal Carcinoma0.98 µM nih.gov
Thiazole-naphthalene derivative (5b)MCF-7Breast Adenocarcinoma0.48 µM nih.gov
Thiazole-naphthalene derivative (5b)A549Lung Carcinoma0.97 µM nih.gov
Benzothiazole derivative (12a)PC3Prostate Cancer2.04 µM nih.gov
Benzothiazole derivative (12a)22RV1Prostate Cancer2.13 µM nih.gov

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Mitochondrial Pathway Disruption, Tubulin Polymerization Inhibition)

Research into the mechanisms underlying the anticancer effects of benzothiazole derivatives has revealed their ability to interfere with critical cellular processes. A primary mechanism is the induction of apoptosis, or programmed cell death. One novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential, thereby activating the intrinsic mitochondrial pathway of apoptosis. researchgate.netfrontiersin.org

Cell cycle arrest is another key mechanism. Thiazole derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.gov For example, an indanone-thiazolyl hydrazone derivative, ITH-6, was found to cause G2/M phase arrest in colorectal cancer cells. nih.gov

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy, and some benzothiazole derivatives function as tubulin inhibitors. A series of benzothiazoles incorporating a trimethoxyphenyl scaffold were identified as novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov The most promising compound from this series, 12a , was shown to inhibit tubulin polymerization, leading to morphological changes and apoptosis in prostate cancer cells. nih.gov Similarly, a thiazole-naphthalene derivative, 5b , was found to be a potent inhibitor of tubulin polymerization, with an IC50 of 3.3 µM, which subsequently induced G2/M cell cycle arrest and apoptosis in MCF-7 cells. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Anticancer Potency, Focusing on Substituent Effects and Core Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzothiazole-based compounds. These studies have shown that both the type and position of substituents on the benzothiazole core significantly influence cytotoxicity. benthamscience.com

The presence and position of a fluorine atom are particularly important. For example, the incorporation of a fluorine atom at the 7th position of one benzothiazole derivative was found to enhance its cytotoxicity. nih.gov Another study noted that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated potent anti-tumor properties. researchgate.net

Modifications at the C-2 and C-6 positions of the benzothiazole ring are common strategies for enhancing biological activity. benthamscience.com The addition of a 3,4,5-trimethoxyphenyl group to the benzothiazole scaffold has been shown to be important for antiproliferative activity, particularly in the context of tubulin inhibition. nih.gov In a series of thiazole-naphthalene derivatives, an ethoxy group at the 4-position of a phenyl ring combined with a free amine group on the thiazole ring resulted in the most potent compound. nih.gov These findings underscore the modular nature of the benzothiazole scaffold, which allows for rational design and modification to improve anticancer efficacy.

Antimicrobial and Anti-Infective Properties

In addition to their anticancer effects, benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activity, showing efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the benzothiazole scaffold have been investigated for their antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.com

The antibacterial response of related compounds, such as fluorobenzoylthiosemicarbazides, was found to be highly dependent on the substitution pattern. nih.gov For example, trifluoromethyl derivatives showed activity against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another study on a thiazole orange derivative demonstrated a broad spectrum of bactericidal activity, including against MRSA and NDM-1 Escherichia coli, with MIC values against Staphylococcus species in the range of 0.75–3.0 μg/mL. frontiersin.org This particular derivative was found to act by disrupting the assembly of the bacterial cell division protein FtsZ. frontiersin.org

Table 2: In Vitro Antibacterial Activity of Selected Related Derivatives

Compound/Derivative ClassBacterial StrainReported Activity (MIC)Source
Trifluoromethyl-fluorobenzoylthiosemicarbazideS. aureus (MRSA)7.82 - 31.25 µg/mL nih.gov
Thiazole Orange Derivative (1)S. aureus (MRSA strains)0.75 - 3.0 µg/mL frontiersin.org
1,3,4-Oxadiazole Derivative (OZE-I)S. aureus4 - 16 µg/mL nih.gov
7-Hydroxycoumarin (7-HC)E. coli800 µg/mL mdpi.com
7-Hydroxycoumarin (7-HC)S. aureus200 µg/mL mdpi.com

Antifungal Activity Against Pathogenic Fungi

The benzothiazole framework is also a key component in the development of new antifungal agents. Research has demonstrated the efficacy of these derivatives against a range of pathogenic fungi, including various Candida species. scitechjournals.comresearchgate.net

In one study, a series of benzothiazole derivatives were synthesized and evaluated for their activity against four Candida species. The results indicated that compounds with chlorine substituents on the benzothiazole ring were more effective than those with methoxy (B1213986) substituents. researchgate.net Specifically, compound 4d was the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net

Another research effort focused on modifying the structure of a known N-Myristoyltransferase (NMT) inhibitor to broaden its antifungal spectrum. This led to a series of novel benzothiazole derivatives with significantly expanded activity. rsc.org Compound 6m from this series showed good inhibitory activity against a wide range of fungi, and its activity against Cryptococcus neoformans and Candida glabrata was superior to the standard drug fluconazole. rsc.org The development of triazole derivatives, often used in conjunction with other heterocyclic systems, has also yielded potent antifungal agents against various plant pathogens. pharmahealthsciences.netfrontiersin.org

Mechanisms of Action in Antimicrobial Contexts

The antimicrobial mechanisms of thiazole derivatives, including those structurally related to 4-Fluorobenzo[d]thiazole-2(3H)-thione, are multifaceted and can involve several key cellular processes. While specific studies on the 4-fluoro substituted benzothiazole-2(3H)-thione are limited, the broader class of thiazole-containing compounds demonstrates a range of actions against microbial pathogens.

Cell Wall Disruption: One proposed mechanism of action for certain antimicrobial agents is the disruption of the bacterial cell wall. For instance, some fluorobenzoylthiosemicarbazides, which share structural motifs with thiazole derivatives, are suggested to act as potential allosteric D-alanyl-D-alanine ligase inhibitors. nih.gov This enzyme is crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme would compromise the integrity of the cell wall, leading to bacterial cell death.

Metabolic Pathway Interference: Thiazole derivatives can interfere with essential metabolic pathways in microorganisms. The core thiazole structure is a known pharmacophore that can interact with various biological receptors due to its dipole character, hydrogen bonding capacity, and rigidity. nih.gov This allows for the inhibition of enzymes crucial for microbial survival.

Quorum Sensing Inhibition: While not extensively documented specifically for this compound, quorum sensing (QS) inhibition is a known antimicrobial strategy for various heterocyclic compounds. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors. By disrupting QS, antimicrobial agents can prevent the coordinated attack of bacteria, rendering them more susceptible to the host's immune system.

SAR Studies for Antimicrobial and Antifungal Profiles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial and antifungal potency of lead compounds. For thiazole and benzothiazole derivatives, several key structural features have been identified that influence their biological activity.

In a series of benzo[d]thiazole-hydrazone analogs, the nature of substituents on the phenyl ring was found to be critical for antimicrobial activity. nih.govresearchgate.net The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) tended to increase antibacterial activity, whereas electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) were generally associated with enhanced antifungal activity. researchgate.net Furthermore, the incorporation of other heterocyclic rings like thiophene (B33073) and indole (B1671886) also resulted in good antimicrobial activities. nih.govresearchgate.net Conversely, aliphatic substituents led to a loss of both antibacterial and antifungal efficacy. nih.govresearchgate.net

Another study on 1,3-thiazole derivatives highlighted that the position of a 4-hydroxyphenyl substituent significantly impacts antimicrobial activity. nih.gov When this group was at the 2-position of the thiazole ring, the compound exhibited greater activity against S. aureus, E. coli, and A. niger compared to its isomer with the substituent at the 4-position. nih.gov Moreover, the fusion of a benzene (B151609) ring to form a benzothiazole nucleus, as seen in this compound, positively influenced the antimicrobial profile. nih.gov

SAR studies on other thiazole derivatives have shown that the introduction of a methyl group at specific positions can lead to selective activity, for instance, inhibiting only COX-1 while losing LOX activity. nih.gov The nature of the substituent on the thiazole ring, such as an acyl group, has also been shown to be important for antibacterial action. mdpi.com

Anti-inflammatory and Analgesic Activities

Thiazole and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. who.intnih.gov The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.net

Several studies have synthesized and evaluated thiazole derivatives for their analgesic properties. who.intnih.govresearchgate.net In one study, novel thiazole derivatives were synthesized and tested for analgesic activity using the tail immersion method in mice, with several compounds exhibiting mild to good activity. researchgate.net Another study on piperidine-based thiazole derivatives also reported dose-dependent mild to good analgesic activities, with chloro and nitro substituted compounds showing the highest efficacy. who.intnih.gov

The anti-inflammatory activity of thiazole derivatives has been linked to their ability to inhibit COX and lipoxygenase (LOX) enzymes. nih.gov SAR studies have revealed that specific substitutions on the thiazole and associated phenyl rings are crucial for this activity. nih.gov For instance, the presence of electron-withdrawing groups on the benzene ring attached to the thiazole moiety has been shown to be beneficial for activity. nih.gov

Antiviral Properties and Mechanisms

The thiazole scaffold is present in a number of compounds with a broad spectrum of antiviral activities. nih.govnih.gov These derivatives have been reported to inhibit a range of viruses, including influenza viruses, coronaviruses, herpes viruses, and human immunodeficiency viruses (HIV). nih.gov The development of new and effective antiviral drugs is critical due to the emergence of drug-resistant viral strains. nih.gov

The mechanism of antiviral action for thiazole derivatives can vary. Some compounds may act as protease inhibitors, as seen with some pyran-2-one derivatives that act as nonpeptidic HIV protease inhibitors. researchgate.net Others may interfere with viral entry, replication, or release from host cells. The versatility of the thiazole ring allows for the design of molecules that can target specific viral enzymes or host-virus interactions. nih.gov

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Certain benzothiazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of neurological disorders. nih.govrsc.org A study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that these compounds can act as selective and reversible inhibitors of human MAO-B. researchgate.net The presence of a hydrazothiazole nucleus with a meta-substituted nitro group on the C4-phenyl ring was identified as a key pharmacophoric feature for this selective inhibition. researchgate.net

The design of selective MAO inhibitors is crucial for therapeutic applications. For instance, selective MAO-B inhibitors are used in the management of Parkinson's disease. The ability to fine-tune the structure of thiazole derivatives allows for the development of compounds with high selectivity for either MAO-A or MAO-B. nih.gov

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary strategy for the treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Thiazole derivatives have been explored for their potential as AChE inhibitors. nih.gov Compounds that combine a coumarin (B35378) heterocyclic core with a thiazole moiety have demonstrated excellent AChE inhibitory activity. nih.gov

The development of multifunctional agents that can target multiple aspects of Alzheimer's disease pathology is a key research focus. nih.gov The thiazole scaffold, due to its diverse biological activities, is a promising platform for designing such multi-target-directed ligands.

Carbonic Anhydrase (CA) Inhibition

The inhibition of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation, is a key target for treating various diseases. nih.gov While derivatives of related heterocyclic systems such as 1,2,4-triazole-3-thiones and benzothiazole-6-sulphonamides have been investigated as carbonic anhydrase inhibitors, a review of the available scientific literature did not yield specific data on the CA inhibitory activity of this compound or its direct derivatives. nih.govbeilstein-journals.orgnih.gov Research in this area has often focused on compounds containing a sulfonamide moiety, which is a classic zinc-binding group responsible for potent CA inhibition. nih.gov

Thioredoxin Signaling System Inhibition

The thioredoxin signaling system is vital for maintaining cellular redox balance, and its inhibition is an area of interest for therapeutic development. However, based on the reviewed scientific literature, there is currently no available information regarding the inhibitory activity of this compound or its derivatives on this specific system.

Sigma Receptor Ligand Binding and Central Nervous System (CNS) Activity

The benzothiazole nucleus is a recognized scaffold for agents with activity in the central nervous system (CNS). mdpi.com Derivatives have been reported to possess antidepressant and anticonvulsant properties. mdpi.com The drug Riluzole, which contains a benzothiazole core, is known to have an anticonvulsant activity spectrum similar to phenytoin. nih.gov

While direct binding data for this compound on sigma receptors is not specified, a study on the structurally analogous 2(3H)-benzothiazolone derivatives revealed a significant link between their potent anticonvulsant activity and high-affinity binding to sigma 1 receptors. nih.gov This suggests that sigma receptor interaction may be a plausible mechanism of action for the CNS effects observed in this class of compounds.

Studies on newly synthesized benzo[d]thiazole derivatives have shown significant anticonvulsant effects in the maximal electroshock seizure (MES) test, a primary screening model for anticonvulsant drugs. mdpi.com

Table 1: Anticonvulsant Activity of Select Benzo[d]thiazole Derivatives in MES Test

Compound Dose (mg/kg) Activity (% Protection)
2a 30 Active
3a 30 Active
3l 30 Active
3n 30 Active
3o 30 Active
3p 30 Active
3q 30 Active
4b 30 Active

Data sourced from a study on newly synthesized benzo[d]thiazole derivatives. mdpi.com

Applications of Fluorinated Benzothiazole Thiones Beyond Medicinal Chemistry

Contributions to Materials Science and Advanced Functional Materials

The core structure of thiazole (B1198619) and its fused-ring derivatives, like benzothiazole (B30560), serves as a valuable building block for advanced functional materials, particularly organic semiconductors. The thiazolo[5,4-d]thiazole (B1587360) fused ring system, for instance, is noted for being an electron-deficient structure with high oxidative stability and a rigid, planar geometry that facilitates efficient intermolecular π–π overlap. rsc.org These characteristics are highly desirable for applications in organic electronics. rsc.org

Although the specific application of 4-Fluorobenzo[d]thiazole-2(3H)-thione in this area is not extensively documented, related heterocyclic compounds are synthesized for their potential as tubulin polymerization inhibitors and for creating materials with novel properties. nih.govrsc.org The synthesis of new thiazole derivatives is an active area of research, aiming to create scaffolds for various applications, including those in materials science. rsc.orgresearchgate.net Researchers have successfully developed scalable synthetic procedures for related thiazole systems, creating versatile reactive tags that allow for diverse chemical transformations. rsc.org This suggests a potential pathway for integrating compounds like this compound into larger, functional materials. The development of novel naphtho[2,3-d]thiazole-4,9-diones has yielded substances that are fluorescent in both solution and solid states, a useful property for optical sensing devices. mdpi.com

Development of Chemosensors and Molecular Probes

Benzothiazole derivatives are a significant class of compounds used to construct fluorescent probes for detecting a wide range of analytes, including metal ions, anions, and biological macromolecules. researchgate.net The operational mechanism of these probes often relies on processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT). researchgate.net When the probe interacts with a specific analyte, its luminescent properties change, allowing for detection. researchgate.net

For example, a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was specifically designed to detect cysteine. researchgate.netrsc.org This probe exhibits a remarkable 4725-fold fluorescence enhancement in the presence of cysteine with a low detection limit of 32.6 nM, demonstrating the high sensitivity achievable with benzothiazole-based sensors. researchgate.netrsc.org Similarly, the thiazole moiety is integral to dyes like Thiazole Orange (TO), which is known for its "turn-on" fluorescence response. mdpi.com The fluorescence of TO is controlled by its intramolecular torsional movement, which can be restricted by interaction with biomolecules, leading to a significant increase in signal. mdpi.com This principle has been widely applied to create probes for DNA, RNA, and other molecules. mdpi.com

While specific studies detailing this compound as a chemosensor are not prominent, the foundational photophysical properties of the benzothiazole scaffold suggest its potential in this field. mdpi.comresearchgate.net

Interactions with Metal Surfaces (e.g., Gold Nanoparticle Binding)

The thione group (C=S) and the thiol tautomer (-SH) present in this compound are known to exhibit strong affinity for metal surfaces. Thiols, in particular, are widely used to form self-assembled monolayers (SAMs) on metals such as gold, silver, and copper. northwestern.edu The formation of these monolayers is a self-assembly process driven by interactions between the molecule and the substrate, resulting in an orderly, closely-packed single layer of molecules on the surface. northwestern.edu

This interaction is foundational for applications ranging from corrosion protection to molecular electronics. northwestern.edu Although direct studies of this compound binding to gold nanoparticles were not found, the general principles of thiol-gold interactions are well-established. northwestern.edu The sulfur atom in the thiol group readily forms a strong covalent bond with the gold surface, which is a common method for functionalizing gold nanoparticles.

The benzothiazole structure itself is also studied for its interactions with metal surfaces in the context of quorum sensing inhibition, where it is synthesized to bear other functional groups. nih.gov

Industrial Applications (e.g., Rubber Vulcanization Accelerators, Corrosion Inhibitors)

Rubber Vulcanization Accelerators Thiazole derivatives are one of the most common classes of chemical accelerators used in the sulfur vulcanization of rubber. researchgate.netgoogle.com Vulcanization is a chemical process that converts natural rubber into a more durable material. researchgate.net Accelerators like N-cyclohexyl-2-benzothiazyl sulphenamide (CBS) and 2,2'-dithiobis(benzothiazole) (B116540) (MBTS) are used to control the rate of vulcanization and influence the final mechanical properties of the rubber compound. researchgate.netgoogle.com Different accelerators produce different vulcanization rates and properties; for instance, thiazole-type accelerators like MBTS generally show a moderate vulcanization rate. researchgate.net While the use of this compound is not specifically mentioned, its core benzothiazole structure is fundamental to this class of accelerators.

Corrosion Inhibitors Thiazole and triazole derivatives are recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govajchem-a.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.gov This adsorption occurs through the heteroatoms (sulfur and nitrogen) and the π-electrons of the aromatic ring, which interact with the d-orbitals of the metal. nih.govajchem-a.com Computational studies using Density Functional Theory (DFT) and molecular dynamics simulations help in understanding these interactions and predicting the efficiency of different inhibitor molecules. ajchem-a.com Research on various triazole-thione derivatives has shown high inhibition efficiencies, confirming that the adsorption process is spontaneous and forms a strong protective layer. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 154327-24-9 sigmaaldrich.com
Molecular Formula C₇H₄FNS₂ sigmaaldrich.com
Molecular Weight 185.24 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key RCIYHBWAAXQWTQ-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Potential Applications Based on Related Compound Classes

Application AreaRelevant Compound ClassMechanism / Key FeatureResearch Finding
Advanced Materials Thiazolo[5,4-d]thiazolesElectron deficient, rigid planar structure enabling π–π overlap.Promising building blocks for semiconductors in organic electronics. rsc.org
Chemosensors Benzothiazole DerivativesFluorescence enhancement upon analyte binding (e.g., via ESIPT, ICT).A probe for cysteine showed a 4725-fold fluorescence increase. researchgate.netrsc.org
Metal Surface Binding ThiolsFormation of self-assembled monolayers (SAMs) via S-metal bond.Widely used for surface functionalization and corrosion protection. northwestern.edu
Corrosion Inhibition Thiazole/Triazole-Thione DerivativesAdsorption on metal surfaces via heteroatoms and π-electrons.Forms a protective film, with efficiencies up to 94% reported for some derivatives. nih.gov
Rubber Vulcanization Thiazole Accelerators (e.g., MBTS)Controls the rate and chemistry of sulfur cross-linking.Thiazoles are a primary class of accelerators in the rubber industry. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Fluorobenzo D Thiazole 2 3h Thione

Advancements in Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. For derivatives of 4-fluorobenzo[d]thiazole-2(3H)-thione, the development of stereocenters could be pivotal in optimizing target engagement and reducing off-target effects.

Future research will likely focus on establishing robust methods for asymmetric synthesis. This involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. While a wide array of synthetic strategies exists for benzothiazoles in general, including eco-friendly methods using natural catalysts like lemon juice or efficient protocols employing novel nanoparticle catalysts, mdpi.com the application of these to create stereochemically pure fluorinated benzothiazole (B30560) thiones is a developing area. Research into the asymmetric synthesis of related chiral heterocyclic compounds, such as triazoles, has demonstrated that respective enantiomers can possess significantly selective inhibitory effects against biological targets. nih.gov For instance, studies on chiral triazole derivatives targeting viruses found that compounds with an S-configuration were notably more potent than their R-configuration counterparts. nih.gov This underscores the critical need for similar systematic investigations into the chiral derivatives of this compound to unlock their full therapeutic potential.

Exploration of Novel Biological Targets and Therapeutic Modalities

While benzothiazoles have been explored for a range of activities, the future lies in identifying and validating novel biological targets for derivatives of this compound. The unique electronic properties conferred by the fluorine atom can lead to new and improved interactions with protein targets that are not achievable with non-fluorinated analogues.

A prominent recent example is the targeting of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govtmd.ac.jp Researchers have designed and synthesized potent SARS-CoV-2 Mpro inhibitors where a 4-fluorobenzothiazole moiety plays a key role. nih.govtmd.ac.jpfigshare.com These compounds were found to be highly effective in blocking viral replication. nih.govtmd.ac.jp X-ray crystallography has shown that the 4-fluorine of the benzothiazole moiety points toward the solvent, suggesting its role in modulating the molecule's properties for improved potency. researchgate.net

Beyond viral proteases, other innovative targets are being investigated for this class of compounds. These include enzymes crucial for cancer cell metabolism and bacterial survival.

Anticancer Targets: Fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against breast cancer cell lines. nih.gov A key emerging target is the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme critical for the altered metabolism (aerobic glycolysis) seen in cancer cells. nih.gov Activation of PKM2 can disrupt this aberrant metabolic state. A series of 4-hydroxy-thiazolidine-2-thione derivatives, structurally related to the benzothiazole thione core, were identified as novel PKM2 activators and exhibited significant anti-proliferative activities against various human cancer cell lines. nih.gov

Antimicrobial Targets: With rising antimicrobial resistance, there is an urgent need for new antibacterial agents. Benzothiazole derivatives are being synthesized and tested as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. mdpi.comresearchgate.net

The table below summarizes key research findings on novel biological targets for benzothiazole derivatives.

Derivative ClassBiological TargetKey Findings
4-Fluorobenzothiazole-containing moleculesSARS-CoV-2 Main Protease (Mpro)Highly effective in blocking viral replication; considered useful lead compounds for further development. nih.govtmd.ac.jp
4-Hydroxy-thiazolidine-2-thione derivativesPyruvate Kinase M2 (PKM2)Act as PKM2 activators, exhibit significant anti-proliferative effects on cancer cell lines (IC50 values from 0.46 µM to 0.81 µM for the most potent compound). nih.gov
N-arylsulfonylpyridone-substituted benzothiazolesDihydropteroate Synthase (DHPS)Showed antimicrobial activity; molecular docking studies confirmed interaction with the target enzyme. mdpi.comresearchgate.net
Oxothiazolidine-based benzothiazolesHeLa Cancer Cell LineThe most effective derivative induced 96.8% inhibition with an IC50 value of 9.76 µM. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

Future research will likely leverage AI/ML in several ways:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets that may be modulated by fluorinated benzothiazole thiones. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 4-fluorobenzothiazole-2(3H)-thione scaffold. stanford.edu These models can be trained to optimize for specific properties, such as high binding affinity to a target, low predicted toxicity, and synthetic feasibility. stanford.edu

Virtual Screening and Lead Optimization: ML models can rapidly screen massive virtual libraries of potential derivatives to predict their activity against a given target, prioritizing the most promising candidates for synthesis and testing. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

Predicting Physicochemical and ADMET Properties: AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process. nih.gov This allows researchers to filter out compounds likely to fail later in development due to poor pharmacokinetics or toxicity, focusing resources on more viable candidates.

Reaction Prediction: Machine learning approaches are being developed to predict the outcomes of chemical reactions, even with small datasets. scitechdaily.com This can help chemists design more efficient synthetic routes to novel derivatives of this compound. scitechdaily.com

Development of Prodrug Strategies and Targeted Delivery Systems

Optimizing the pharmacokinetic profile of a drug candidate is as important as its pharmacodynamic activity. Prodrug strategies and targeted delivery systems are two key approaches to enhance the efficacy and safety of drugs derived from this compound.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to improve properties such as solubility, stability, and membrane permeability. The thione group in this compound is an attractive handle for chemical modification in a prodrug strategy. For instance, it could be S-acylated or S-glycosylated to mask its polarity, with the active thione being released by enzymatic cleavage at the site of action. A related strategy has shown success in improving the pharmacokinetic profile of SARS-CoV-2 Mpro inhibitors, where replacing a metabolically labile amide bond with a more stable thioamide surrogate led to remarkably preferable pharmacokinetics in mice. nih.govresearchgate.net

Targeted delivery systems aim to concentrate a therapeutic agent at the desired site of action, thereby increasing its efficacy and reducing systemic side effects. For benzothiazole derivatives, nanoparticle-based systems are an emerging area of research. For example, benzothiazole derivatives have been incorporated into chitosan-based nanoparticles. nih.gov This approach leverages the biocompatibility of chitosan (B1678972) and the electrostatic interactions between the polymer and the drug to form nanoparticles, which can potentially improve the delivery and antibacterial effects of the benzothiazole cargo. nih.gov

Investigation into Environmental Fate and Ecotoxicological Profiles of Fluorinated Benzothiazole Thiones

As the use of synthetic chemicals increases, so does the importance of understanding their environmental impact. Benzothiazoles, as a class of high-production-volume chemicals used in various industrial and consumer products, are now ubiquitously found in the environment. acs.orgnih.gov They have been detected in diverse environmental matrices, including surface water, indoor dust, and wastewater treatment plant effluents. acs.orgnih.govresearchgate.net

The environmental concerns associated with benzothiazoles include:

Persistence and Degradation: Benzothiazoles can undergo chemical, biological, and photolytic degradation in the environment, which can lead to the formation of various transformation products. acs.orgnih.gov Some of these transformation products, such as 2-thiocyanomethylthio-benzothiazole, have been shown to be highly toxic. acs.orgnih.gov

Ecotoxicity: Benzothiazoles have been reported to be toxic to aquatic organisms and have been implicated as dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors. acs.orgnih.govresearchgate.net

A critical future research direction is to conduct a thorough investigation into the specific environmental fate and ecotoxicological profile of this compound and its derivatives. The presence of a fluorine atom can significantly alter a molecule's properties, including its stability, lipophilicity, and susceptibility to biodegradation. It is plausible that the C-F bond could increase the persistence of these compounds in the environment. Therefore, dedicated studies are needed to understand their degradation pathways, bioaccumulation potential, and long-term effects on various ecosystems.

The table below summarizes the known environmental presence and concerns for the general class of benzothiazoles, highlighting the need for specific data on fluorinated analogues.

MatrixConcentration RangeAssociated Concerns
Surface Watersub-ng/L to µg/LPotential toxicity to aquatic organisms. acs.orgresearchgate.net
Wastewater Effluentµg/L rangeIncomplete removal by conventional treatment plants, leading to environmental release. researchgate.net
Indoor Dustup to several tens of µg/gWidespread human exposure through inhalation or ingestion. acs.orgnih.gov
Road Dust / Runoffµg/Kg to µg/LAssociated with tire wear particles; contributes to pollution of aquatic systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Fluorobenzo[d]thiazole-2(3H)-thione and its derivatives in academic research?

The synthesis typically involves multi-step reactions, such as cyclization of thiourea intermediates or coupling fluorinated precursors with thiol-containing reagents. For example, 4-fluorobenzo[d]thiazole-2-amine can react with isocyanates or acyl halides to form derivatives like 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea under controlled conditions (e.g., dichloromethane solvent, room temperature) . Alternative routes involve alkylation of thiohydroxamate salts, as demonstrated for structurally similar N-alkoxy-4-arylthiazole-2(3H)-thiones, yielding products with high purity after chromatographic purification .

Q. What spectroscopic techniques are critical for characterizing fluorinated benzothiazole-thiones?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1200–1250 cm⁻¹, aromatic C-F at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic fluorophenyl signals at δ 7.2–8.0 ppm in ¹H NMR) and carbon shifts (e.g., thione C=S at ~165–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks with chlorine or fluorine isotopic signatures) .

Q. How does the introduction of fluorine affect the reactivity of benzo[d]thiazole-thiones in substitution or cyclization reactions?

Fluorine’s electron-withdrawing nature enhances electrophilic substitution at the thiazole ring, facilitating reactions with nucleophiles (e.g., amines, thiols). For instance, fluorinated derivatives show higher reactivity in SNAr (nucleophilic aromatic substitution) compared to non-fluorinated analogs, as seen in the synthesis of triazole-thione hybrids . Cyclization reactions may require acidic or basic conditions depending on the substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported electronic properties of this compound derivatives?

Density Functional Theory (DFT) studies calculate HOMO-LUMO gaps, global reactivity descriptors (e.g., electrophilicity index), and natural bond orbital (NBO) charges to predict reactivity trends. For example, para-substituted derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to meta-substituted analogs, aligning with observed redox behavior . Solvent effects (polar vs. nonpolar) are modeled using PCM (Polarizable Continuum Model) to refine experimental NMR chemical shifts .

Q. What strategies address low enantioselectivity in asymmetric synthesis of fluorinated thiazole-thiones?

Enantioselectivity challenges arise from competing reaction pathways. Studies on benzo[d]oxazole-2(3H)-thione derivatives suggest that incorporating bulky chiral auxiliaries (e.g., binaphthyl groups) or using enantioselective catalysts (e.g., organocatalysts) improves selectivity. For example, thiohydroxamate precursors with p-chlorophenyl substituents achieved >90% enantiomeric excess (ee) in radical-mediated cyclizations .

Q. How do structural modifications (e.g., substituent position, heterocycle fusion) influence the biological activity of fluorobenzo[d]thiazole-thiones?

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring show enhanced inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Anticancer Potential : The diphenylmethylpiperazine moiety in benzothiazole-thiones increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies . Structure-activity relationship (SAR) studies correlate substituent effects with IC₅₀ values, guiding lead optimization .

Data Contradiction Analysis

Q. Why do reported synthetic yields for fluorobenzo[d]thiazole-thiones vary across studies?

Discrepancies arise from differences in:

  • Reaction Conditions : Higher temperatures (e.g., 80°C vs. room temperature) may accelerate side reactions, reducing yields .
  • Purification Methods : Chromatography vs. recrystallization impacts recovery rates (e.g., 62–66% yields in vs. 70–75% in ) .
  • Substituent Effects : Bulky groups (e.g., 4-nitrophenyl) hinder cyclization, requiring longer reaction times .

Methodological Guidelines

  • Synthetic Optimization : Use kinetic monitoring (e.g., TLC or in-situ IR) to identify optimal reaction endpoints .
  • Computational Validation : Cross-validate DFT-predicted spectra (IR/NMR) with experimental data to refine computational parameters .
  • Biological Assays : Prioritize derivatives with low µM-range IC₅₀ values in cytotoxicity screens for further in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.